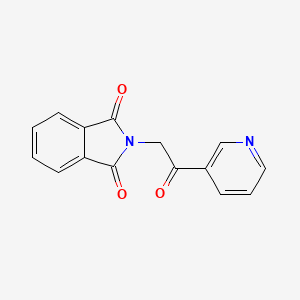
2-(2-Oxo-2-(pyridin-3-YL)ethyl)isoindoline-1,3-dione
Overview
Description
2-(2-Oxo-2-(pyridin-3-YL)ethyl)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C15H10N2O3 and its molecular weight is 266.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Isoindoline-1,3-dione derivatives have been found to interact with thehuman dopamine receptor D2 . The dopamine receptor D2 plays a crucial role in the nervous system, affecting mood, reward, and behavior.
Mode of Action
Isoindoline-1,3-dione derivatives have been suggested to interact with the main amino acid residues at the allosteric binding site of the dopamine receptor d2 . This interaction could potentially modulate the activity of the receptor, leading to changes in downstream signaling.
Biological Activity
2-(2-Oxo-2-(pyridin-3-YL)ethyl)isoindoline-1,3-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features an isoindoline core with a pyridine moiety, which contributes to its unique biological profile. Its molecular formula is , with a molecular weight of approximately 266.25 g/mol .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of an aromatic primary amine with a maleic anhydride derivative to form the isoindoline scaffold . Various synthetic routes have been optimized to enhance yield and purity.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
-
Anticancer Activity :
- Studies have shown that derivatives of isoindoline-1,3-dione, including our compound of interest, demonstrate significant antiproliferative effects against various cancer cell lines such as Caco-2 and HCT-116 .
- The IC50 values for these compounds in inhibiting cancer cell growth range from 10 to 140 μM .
-
Cholinesterase Inhibition :
- The compound has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor, which is crucial in the treatment of neurodegenerative diseases like Alzheimer’s.
- In vitro studies have reported IC50 values between 1.12 μM and 21.24 μM against AChE and butyrylcholinesterase (BuChE), indicating strong inhibitory activity .
- Anti-inflammatory and Antibacterial Effects :
Table 1: Summary of Biological Activities
Molecular Docking Studies
Molecular docking studies have provided insights into how this compound interacts with biological targets. These studies indicate that the compound can effectively bind to both the catalytic and peripheral active sites of AChE, enhancing its potential as a therapeutic agent for Alzheimer’s disease .
Properties
IUPAC Name |
2-(2-oxo-2-pyridin-3-ylethyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c18-13(10-4-3-7-16-8-10)9-17-14(19)11-5-1-2-6-12(11)15(17)20/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUNADHDFAEVDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10695188 | |
| Record name | 2-[2-Oxo-2-(pyridin-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10695188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
800402-00-0 | |
| Record name | 2-[2-Oxo-2-(pyridin-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10695188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














